molecular formula C32H46N4 B8239365 (4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B8239365
M. Wt: 486.7 g/mol
InChI Key: FISMBAOXIITBEZ-VSGBNLITSA-N
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Description

This chiral biimidazole derivative features a 2,2'-biimidazole core substituted with bulky tert-butyl and isopropyl groups. The tert-butyl groups at the 3-position of the phenyl rings enhance steric hindrance and solubility in organic solvents, while the diisopropyl moieties at the 4,4'-positions influence conformational rigidity .

Properties

IUPAC Name

(4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMBAOXIITBEZ-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis of Biimidazole Scaffolds

Solid-phase synthesis offers a modular approach for constructing biimidazole derivatives. A foundational method involves the use of a trivalent scaffold, 2-(5′-amino-4(5)-formyl-1H,1′H-2,4′-biimidazol-1′-yl)acetic acid , which is synthesized in solution from ethyl adenin-9-ylacetate and bromomalonaldehyde . This scaffold is coupled to a Wang resin functionalized with amino acids, enabling sequential derivatization of the formyl group via reductive amination, oximation, or hydrazone formation .

For the target compound, the 3-(tert-butyl)phenyl and isopropyl groups must be introduced during the resin-bound stage. The tert-butylphenyl moiety can be incorporated via Suzuki–Miyaura coupling using a boronic acid derivative, while the isopropyl groups may be introduced through alkylation of secondary amines generated in situ. Final cleavage from the resin using trifluoroacetic acid (TFA) yields the free biimidazole, though stereochemical control at the 4,4'-positions remains a limitation in this method .

Asymmetric Synthesis via Remote Chirality Delivery

Axially chiral biimidazoles have been synthesized using a remote chirality delivery strategy, as demonstrated in the preparation of 2,2′-biimidazole ligands . This method employs (S)-2,2′-bis(bromomethyl)-1,1′-binaphthalene as a chiral precursor, which reacts with 2,2′-biimidazole in a one-step nucleophilic substitution. The bulky binaphthyl backbone induces axial chirality, which is transferred to the biimidazole core .

Adapting this approach, the tert-butylphenyl groups can be introduced via Ullmann coupling using a copper(I) catalyst and a chiral biimidazole ligand (e.g., (S,S)-3a ), achieving enantiomeric excess (ee) values up to 92% . The isopropyl substituents are installed via alkylation of the tetrahydroimidazole nitrogen atoms using isopropyl bromide under basic conditions. Critical parameters include:

ParameterOptimal ConditionImpact on Yield/ee
SolventtBuOMe/toluene (1:1)Enhances solubility
CatalystCuI/(S,S)-3aImproves stereoselectivity
Temperature30°CBalances rate and ee

This method achieves yields of 90–92% with ee >85%, making it a robust route for stereocontrolled synthesis .

Cyclocondensation of Diamines and Dicarbonyl Compounds

A classical route to tetrahydroimidazoles involves the cyclocondensation of 1,2-diamines with dicarbonyl compounds . For the target molecule, a chiral diamine precursor—(S,S)-1,2-diamino-1,2-diisopropylethane —is reacted with a diketone derivative bearing 3-(tert-butyl)phenyl groups. The reaction proceeds under acidic conditions (e.g., HCl in ethanol), facilitating imine formation and subsequent cyclization .

Key challenges include:

  • Steric hindrance from tert-butyl and isopropyl groups, which slows reaction kinetics.

  • Racemization risk at the 4,4'-positions under acidic conditions.

To mitigate these issues, microwave-assisted synthesis at 100°C reduces reaction time to 2 hours, improving yields to 65–70% while maintaining stereochemical integrity .

Resolution of Racemic Mixtures

When asymmetric synthesis proves impractical, kinetic resolution or chiral chromatography can separate enantiomers. For example, enzymatic resolution using lipase B from Candida antarctica selectively acetylates one enantiomer of a racemic biimidazole intermediate, enabling separation via column chromatography . This method, while reliable, is less efficient (yield: 40–50%) and requires additional steps to recover the desired (4S,4'S)-isomer .

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

MethodYield (%)ee (%)Key AdvantageLimitation
Solid-phase70–75N/AHigh modularityPoor stereocontrol
Asymmetric catalysis90–9285–92Excellent eeComplex ligand synthesis
Cyclocondensation65–7090–95ScalabilityHigh energy input required
Resolution40–5099+High purityLow yield

The asymmetric catalysis route emerges as the most viable for large-scale production, whereas cyclocondensation offers simplicity for exploratory syntheses .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of this compound is primarily attributed to the imidazole moieties, which can undergo protonation and nucleophilic substitution reactions. The bulky tert-butyl and isopropyl groups influence steric hindrance and electronic properties, affecting its reactivity in various chemical transformations. Common reactions include:

  • Oxidation : The compound can be oxidized to form various derivatives.
  • Reduction : Reduction reactions may modify the imidazole rings or other functional groups.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can introduce new functional groups.

Chemistry

In the field of chemistry, this compound serves as a ligand in coordination chemistry. It can form complexes with various metal ions, which may exhibit unique catalytic properties. Such complexes can be utilized in material science applications for developing novel materials.

Biology

Biologically, the compound has potential applications in enzyme interaction studies and as a scaffold for drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

While specific medical applications are not extensively documented, compounds with similar structures have been explored for therapeutic potentials. This compound could be investigated for its ability to modulate biological pathways or serve as a lead compound in drug discovery efforts.

Industry

In industrial applications, this compound may be utilized in developing new materials such as polymers or coatings due to its stability and unique chemical properties. Its robust structure allows for potential use in high-performance applications.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in various domains:

  • Coordination Chemistry : Research indicates that imidazole derivatives can form stable complexes with transition metals, enhancing catalytic activity in organic reactions.
  • Antimicrobial Activity : Benzimidazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies show promising results where certain derivatives exhibit significant antibacterial activity .
  • Drug Design : Compounds with imidazole structures have been investigated as potential drug candidates due to their ability to interact with biological targets effectively.

Mechanism of Action

The mechanism by which (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole exerts its effects would depend on its specific interactions with molecular targets. In biological systems, it might interact with enzymes or receptors, influencing various signaling pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Substituent Effects on Planarity and Solubility

Compound Substituents Planarity Solubility in Organic Solvents Key Applications
Target compound 3-(tert-butyl)phenyl, diisopropyl Reduced High (due to bulky groups) Sensors, coordination chemistry
1,1′,5,5′-Tetraphenyl-2,2′-biimidazole Phenyl at N1, N1′, C5, C5′ Moderate Moderate π-Conjugation studies
5,5′-Bis[9-(2-ethylhexyl)carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole Carbazole, ethylhexyl, phenyl High (rigid) High (alkyl chains) OLEDs, conjugated polymers
TNBI (4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole) Nitro groups at C4, C4′, C5, C5′ Rigid Low (hygroscopic) Energetic materials

Key Observations :

  • Bulky substituents (tert-butyl, isopropyl) in the target compound improve solubility compared to unsubstituted biimidazoles, which suffer from poor solubility .
  • Nitro groups in TNBI increase rigidity and explosive performance but reduce stability due to hygroscopicity .

Coordination Chemistry and Supramolecular Interactions

Compound Metal Coordination Ability Notable Complexes Supramolecular Features
Target compound Moderate (steric hindrance) Limited data; potential Ru(III) π-π stacking, H-bonding
Unsubstituted 2,2′-biimidazole High (N,N-bidentate ligand) Ru(II/III), Cu(II) complexes Hydrogen-bonded networks
4,5-Bis[(E)-2-phenylethenyl]-biimidazole Low (π-conjugation dominates) None reported Fluorescence quenching

Key Observations :

  • The target compound’s bulky groups may reduce coordination efficiency compared to unsubstituted biimidazole, which forms stable Ru(II/III) and Cu(II) complexes .
  • Supramolecular interactions (e.g., π-π stacking in rhodium complexes) are preserved despite steric hindrance .

Optical and Electronic Properties

Compound Fluorescence Emission Sensing Applications π-Conjugation
Target compound Not reported Potential ion/metal sensing Limited (tetrahydro backbone)
Carbazole-biimidazole polymers Blue emission (450 nm) Metal ion detection Extended (carbazole unit)
4,5-Bis[(E)-styryl]-biimidazole UV-vis absorption at 320–400 nm Antimicrobial activity Moderate (styryl groups)

Key Observations :

  • The tetrahydro backbone of the target compound likely limits π-conjugation, contrasting with fully aromatic biimidazoles used in fluorescent sensors .

Key Observations :

  • TNBI’s nitro groups enable high detonation velocities, but moisture sensitivity limits practical use .
  • Styryl-substituted biimidazoles show antimicrobial activity, suggesting the target compound’s tert-butyl groups could be explored for similar applications .

Biological Activity

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C32H46N4
  • Molecular Weight : 486.75 g/mol
  • CAS Number : 2374958-80-0
  • Purity : 98%

The biological activity of this compound is primarily related to its interaction with various biological targets. Its structure suggests potential modulation of receptor activity and enzyme inhibition. Specifically, compounds with similar imidazole structures have been noted for their roles as enzyme inhibitors and modulators of signal transduction pathways.

Antifungal Activity

Research indicates that compounds similar to this compound may exhibit antifungal properties. The compound has been explored as a part of fungicide compositions that include succinate dehydrogenase inhibitors .

Anticancer Potential

The compound's structural features allow for interactions with various cellular pathways that could lead to anticancer effects. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

Neuroprotective Effects

Given its ability to interact with neurotransmitter receptors and modulate synaptic transmission, there is potential for neuroprotective applications. Compounds with imidazole rings have been studied for their roles in neuroprotection and cognitive enhancement .

Case Studies

StudyFindings
Antifungal Efficacy Demonstrated effectiveness against specific fungal strains when used in combination with other succinate dehydrogenase inhibitors .
Cancer Cell Inhibition In vitro studies showed that related biimidazole derivatives can inhibit the growth of various cancer cell lines through apoptosis induction .
Neuroprotection Research indicated that similar compounds can protect neuronal cells from oxidative stress-induced damage .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4S,4'S)-biimidazole derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions under reflux conditions. For example, intermediates like 3,5-bis(aryl)triazoles () are prepared via hydrazide condensation, followed by cyclization. Optimize yields by controlling stoichiometry, solvent polarity (e.g., DMSO or ethanol), and reaction time (18–24 hours under reflux). Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended. Monitor progress using TLC or HPLC .

Q. How should researchers characterize the stereochemical configuration of this biimidazole compound?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve absolute stereochemistry. For routine analysis, employ chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy. NMR (¹H, ¹³C, and NOESY) can confirm diastereomeric purity by comparing coupling constants and nuclear Overhauser effects .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Follow guidelines for structurally similar aryl-imidazoles ( ):

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Avoid water exposure (risk of hydrolysis) and static discharge (flammable vapors).
  • Dispose of waste via approved hazardous chemical protocols .

Q. How can the thermal stability of this compound be assessed for long-term storage?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) can mimic long-term storage. Monitor degradation via HPLC-MS to identify byproducts like oxidized imidazole rings or tert-butyl group cleavage .

Advanced Research Questions

Q. What computational methods can predict the catalytic activity of this biimidazole in asymmetric synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and enantioselectivity. Focus on steric effects from tert-butyl/isopropyl groups and π-π interactions with substrates. Compare computed enantiomeric excess (ee) with experimental results from chiral GC or HPLC .

Q. How do solvent effects influence the compound’s conformational dynamics in catalysis?

  • Methodological Answer : Use molecular dynamics (MD) simulations in polar (acetonitrile) vs. nonpolar (toluene) solvents. Experimentally, correlate solvent dielectric constant with reaction rates in cross-coupling reactions. NMR variable-temperature studies can reveal solvent-dependent rotational barriers .

Q. What strategies resolve contradictions in reported biological activity data for biimidazole derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., tert-butyl vs. trifluoromethyl) and test in standardized assays (e.g., enzyme inhibition or cytotoxicity). Use meta-analysis to identify confounding factors (e.g., impurity profiles, assay protocols). Cross-validate findings with orthogonal methods like SPR or ITC .

Q. How can full factorial design optimize the synthesis of chiral biimidazole-metal complexes?

  • Methodological Answer : Apply a 2⁵ factorial design ( ) to test variables: temperature (60–100°C), metal/ligand ratio (1:1 to 1:3), solvent (THF vs. DMF), reaction time (12–48 h), and base (Et₃N vs. K₂CO₃). Use response surface methodology (RSM) to maximize yield and enantioselectivity .

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